molecular formula C21H27N5O2 B2606039 6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide CAS No. 1421457-74-0

6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide

Cat. No. B2606039
CAS RN: 1421457-74-0
M. Wt: 381.48
InChI Key: GEXYCKWQKNNEEZ-UHFFFAOYSA-N
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Description

The compound “6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide” is a complex organic molecule that contains several functional groups including a benzyl group, a piperidine ring, a morpholine ring, a pyridazine ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For example, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure analysis, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. Piperidine derivatives, for example, can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Acetylcholinesterase Inhibitors

A series of pyridazine analogues, including those similar in structure to "6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide," have been studied for their AChE inhibitory activity. It was found that certain structural modifications, such as the introduction of a lipophilic environment on the pyridazine ring, can enhance AChE-inhibitory activity and selectivity. One of the derivatives, an indenopyridazine derivative, showed significant potency as an AChE inhibitor, indicating the potential of these compounds in the treatment of conditions like Alzheimer's disease (Contreras et al., 2001).

Antitumor Activity

Derivatives of "this compound" have been synthesized and evaluated for their potential antitumor activity. The synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a similar core structure, showed distinct effective inhibition on the proliferation of cancer cell lines, suggesting its potential as an antitumor agent (Lu et al., 2017).

Antimicrobial Activity

New fluoroquinolone-based 4-thiazolidinones derivatives have been synthesized from a precursor molecule closely related to "this compound." These compounds demonstrated significant antimicrobial activity, showcasing their potential as antibacterial and antifungal agents (Patel & Patel, 2010).

Anticonvulsant Agents

A new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, with structural motifs related to "this compound," were synthesized and showed promising anticonvulsant activity. Morpholino and imidazolyl derivatives, in particular, emerged as potential leads for further development in epilepsy treatment (Amir et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c27-21(24-26-12-14-28-15-13-26)19-6-7-20(23-22-19)25-10-8-18(9-11-25)16-17-4-2-1-3-5-17/h1-7,18H,8-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXYCKWQKNNEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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